molecular formula C20H30B2O4 B1142965 (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester CAS No. 173603-23-1

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester

Cat. No.: B1142965
CAS No.: 173603-23-1
M. Wt: 356.07
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester is a boronic ester derivative widely used in organic synthesis. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester are organic synthesis processes, particularly those involving the formation of carbon-carbon bonds . The compound is a valuable building block in these processes, contributing to the formation of diverse organic compounds .

Mode of Action

(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester, resulting in the formation of new carbon-carbon bonds . This process is crucial in the functionalizing deboronation of alkyl boronic esters .

Biochemical Pathways

The compound affects biochemical pathways involved in the synthesis of organic compounds . Specifically, it contributes to the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . Additionally, it plays a role in the formation of glucose-responsive polymer hydrogels, which release insulin under high-glucose conditions .

Pharmacokinetics

It’s known that the compound’s properties can be influenced by factors such as ph, which can accelerate the rate of reaction . Furthermore, the compound’s bioavailability may be influenced by its use in the formation of hydrogels, which can host and release other compounds like insulin .

Result of Action

The action of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester results in the formation of diverse organic compounds . In the context of glucose-responsive polymer hydrogels, the compound contributes to the controlled release of insulin, which is crucial for managing blood glucose levels .

Action Environment

The action, efficacy, and stability of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester can be influenced by environmental factors such as pH and temperature . For instance, the rate of reaction can be considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:

    Reaction of Phenylboronic Acid with Pinacol: Phenylboronic acid is reacted with pinacol in the presence of a catalyst such as palladium or nickel.

    Formation of the Boronic Ester: The reaction proceeds through the formation of a boronic ester intermediate.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic ester into corresponding alcohols or hydrocarbons.

    Substitution: The boronic ester group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include phenylboronic acid derivatives, alcohols, and substituted boronic esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1,2-Diphenyl-1,2-ethylenediboronic acid bis(pinacol) ester
  • (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester
  • 4,4′-(Acetylene-1,2-diyl)bis(phenylboronic acid pinacol ester)

Uniqueness

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester is unique due to its high stability and reactivity, making it a preferred choice for various synthetic applications. Its ability to form stable complexes with a wide range of substrates sets it apart from other boronic esters.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)14-16(15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWACXAYGMFHOQ-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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